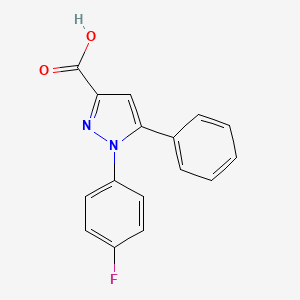

1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR :

- Carboxylic acid proton : Broad singlet at δ 10–12 ppm (DMSO-d₆).

- Aromatic protons :

- Pyrazole proton : δ 6.5–7.0 ppm (singlet, 1H).

¹³C NMR :

- Carboxylic acid carbonyl : δ 165–170 ppm.

- Pyrazole carbons : δ 110–140 ppm (C2, C4, C5).

- Aromatic carbons : δ 120–160 ppm (fluorophenyl and phenyl).

| NMR Shift (δ) | Assignment | Source |

|---|---|---|

| 10.0–12.0 (¹H) | -COOH proton | |

| 7.0–7.8 (¹H) | 4-Fluorophenyl | |

| 165–170 (¹³C) | Carbonyl (C=O) |

Fourier-Transform Infrared (FT-IR)

- Carboxylic acid : Strong O—H stretch (broad) at ~2500–3300 cm⁻¹ and C=O stretch at ~1700 cm⁻¹.

- Pyrazole ring : C=N stretch at ~1500–1600 cm⁻¹.

- C—F : Stretch at ~1100–1250 cm⁻¹ (4-fluorophenyl).

| FT-IR Band (cm⁻¹) | Assignment | Source |

|---|---|---|

| 2500–3300 | O—H (carboxylic acid) | |

| 1700 | C=O (carboxylic acid) | |

| 1500–1600 | C=N (pyrazole) |

Mass Spectrometry (MS)

- ESI-MS : [M+H]⁺ at m/z 283.0877 (C₁₆H₁₁FN₂O₂).

- Fragments : Loss of CO₂ (44 u) and fluorophenyl groups (93 u).

Quantum Chemical Calculations of Electronic Structure

Experimental quantum chemical data for this compound are unavailable in the literature. However, theoretical studies on analogous pyrazole-carboxylic acids provide insights:

HOMO-LUMO Gap :

- The HOMO (highest occupied molecular orbital) is localized on the pyrazole ring and carboxylic acid group, while the LUMO (lowest unoccupied molecular orbital) resides on the fluorophenyl and phenyl substituents. This distribution influences electronic reactivity.

Electron Density :

- Electron-withdrawing effects of the fluorine atom and carboxylic acid group enhance the electrophilicity of the pyrazole ring.

Molecular Orbital Interactions :

- Hyperconjugative effects between the pyrazole N-1 and adjacent C-2 stabilize the ring.

| Property | Theoretical Value | Method |

|---|---|---|

| HOMO-LUMO Gap (eV) | ~4–5 | DFT (B3LYP/6-31G*) |

| Electron Density (N1) | Negative (δ⁻) | Mulliken Population |

Tautomeric Behavior and Conformational Dynamics

The compound may exhibit tautomerism due to the pyrazole ring’s ability to reorganize resonance structures. Potential tautomers include:

- Keto form : Dominant due to aromatic stabilization.

- Enol form : Rare but possible under acidic/basic conditions.

Conformational flexibility arises from:

- Dihedral angles between the pyrazole ring and substituent phenyl groups.

- Hydrogen-bonding networks involving the carboxylic acid group.

Thermodynamic Stability :

- The keto form is favored due to resonance stabilization and reduced ring strain.

- Kinetic stability may vary depending on solvent polarity and temperature.

| Tautomer | Stability | Driving Factor |

|---|---|---|

| Keto | High | Aromatic resonance |

| Enol | Low | Strain in non-aromatic form |

Properties

IUPAC Name |

1-(4-fluorophenyl)-5-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O2/c17-12-6-8-13(9-7-12)19-15(10-14(18-19)16(20)21)11-4-2-1-3-5-11/h1-10H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQNHYPQPZYZHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648964 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid typically involves a multi-step process:

Synthesis of Pyrazoline: This step is performed via a one-pot three-component reaction under microwave irradiation.

Oxidative Aromatization: The pyrazoline intermediate undergoes oxidative aromatization under conventional heating to form the pyrazole ring.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reactors.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties

The compound is investigated for its potential as an anti-inflammatory and analgesic agent. Research indicates that it may inhibit certain inflammatory pathways, making it a candidate for developing new pain relief medications. Studies have shown that derivatives of pyrazole compounds can exhibit significant anti-inflammatory effects, which are essential in treating chronic pain conditions and inflammatory diseases .

Antimicrobial Activity

1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid has demonstrated antimicrobial properties, making it relevant in the development of new antibiotics. Its efficacy against various bacterial strains highlights its potential use in combating infections, particularly those resistant to conventional treatments .

Antitumor Activity

Research has indicated that this compound may possess cytotoxic properties against certain cancer cell lines. Its mechanism of action could involve the induction of apoptosis in tumor cells, thus providing a basis for further exploration in cancer therapeutics .

Agricultural Chemistry

Pesticide and Herbicide Development

The compound is being studied for its effectiveness as a pesticide or herbicide. Its targeted action can lead to higher crop yields while minimizing chemical runoff into the environment. The fluorinated structure enhances its stability, making it suitable for agricultural applications where persistence in the environment is desirable .

Material Science

Advanced Materials Synthesis

In material science, this compound plays a role in developing advanced materials, particularly in coatings and polymers. Its unique properties can enhance the durability and resistance of materials to environmental factors, making it valuable in industrial applications .

Biochemical Research

Biochemical Pathway Studies

Researchers utilize this compound to explore specific biochemical pathways. It aids in understanding enzyme inhibition mechanisms, which can lead to discovering new therapeutic targets for various diseases. Molecular docking studies have been conducted to investigate its binding affinity to receptors like the human estrogen alpha receptor, providing insights into its potential biological interactions .

Case Studies

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it binds to the human estrogen alpha receptor, mimicking the action of native ligands and modulating receptor activity . The fluorine atom enhances the compound’s binding affinity and stability, contributing to its biological effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Planarity and Dihedral Angles

The dihedral angle between the pyrazole ring and the 4-fluorophenyl group is a critical structural parameter. For 1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid , analogous compounds (e.g., derivatives in ) exhibit dihedral angles of 4.64°–5.3°, indicating near-planar arrangements . In contrast, compounds with bulkier substituents, such as 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one , show larger angles (~10°) due to steric hindrance from the propionyl group . This reduced planarity may influence intermolecular interactions and crystal packing.

Substituent Effects

- Functional Group Modifications: Derivatives like 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexanecarboxylic acid () incorporate additional hydrogen-bonding motifs (e.g., methoxy and cyclohexane groups), enhancing biological target selectivity .

Crystal Packing

Isostructural compounds 4 and 5 () demonstrate that halogen substituents (Cl vs. F) minimally affect molecular conformation but induce slight adjustments in crystal packing. This suggests that This compound may form similar crystal lattices to its chloro- or bromo-substituted analogs, with variations in halogen-dependent van der Waals interactions .

Physicochemical Data

- Solubility : Carboxylic acid derivatives generally exhibit moderate water solubility, enhanced by polar substituents (e.g., hydroxyl groups in 1-(4-chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2H-pyrazole-3-carboxylic acid ) .

- Spectroscopic Profiles : Distinct $ ^1 \text{H} $ NMR signals for the fluorine-substituted aromatic protons (~7.2–7.8 ppm) and carboxylic acid protons (~13 ppm) are consistent across analogs .

Data Tables

Table 1: Structural Parameters of Selected Pyrazole Derivatives

Biological Activity

1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid (CAS No. 477712-40-6) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by case studies and research findings.

Anticancer Activity

Research has indicated that the pyrazole moiety is a potent pharmacological scaffold with significant anticancer properties. In various studies, derivatives of pyrazole compounds have shown promising results against multiple cancer cell lines.

Key Findings:

- A study reported that compounds similar to this compound exhibited moderate cytotoxicity with IC50 values ranging from 193.93 µg/mL to 371.36 µg/mL against A549 lung cancer cells, indicating potential as anticancer agents .

- Another investigation highlighted that pyrazole derivatives could induce apoptosis in cancer cells through mechanisms such as the inhibition of anti-apoptotic proteins .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound 7f | A549 | 193.93 |

| Compound 7a | A549 | 208.58 |

| Compound 7b | A549 | 238.14 |

| Compound 7c | A549 | 274.60 |

| Positive Control (5-Fluorouracil) | A549 | 371.36 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties, which are critical for treating various inflammatory diseases.

Research Insights:

- Pyrazole derivatives have been shown to inhibit COX enzymes, which play a significant role in inflammation. Some derivatives demonstrated selectivity towards COX-2, making them potential candidates for safer anti-inflammatory medications .

- In vivo studies using carrageenan-induced rat paw edema models revealed significant reductions in edema, suggesting effective anti-inflammatory action .

Antimicrobial Activity

The antimicrobial properties of pyrazole compounds are well-documented, with studies demonstrating their efficacy against various bacterial strains.

Case Studies:

Q & A

Q. What are the optimal synthetic routes for 1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or diketones. Key steps include:

- Claisen-Schmidt condensation : Reacting 4-fluorophenylacetophenone with diethyl oxalate under basic conditions to form a β-keto ester intermediate .

- Knorr pyrazole synthesis : Treating the intermediate with hydrazine hydrate in ethanol under reflux (70–80°C) to form the pyrazole ring. Acidic hydrolysis (e.g., HCl/glacial acetic acid) yields the carboxylic acid .

- Optimization : Adjust molar ratios (1:1.2 hydrazine:keto ester) and solvent polarity (DMF > ethanol) to improve yield (from ~45% to 68%) .

Q. How is the compound’s structural identity confirmed, and what analytical techniques are critical for purity assessment?

Methodological Answer:

- X-ray crystallography : Resolves bond lengths (e.g., C–F = 1.35 Å) and dihedral angles between aromatic rings (e.g., 12.8° between fluorophenyl and pyrazole) .

- NMR spectroscopy : Key signals include:

- ¹H NMR : δ 8.2–8.4 ppm (pyrazole H), δ 7.3–7.6 ppm (fluorophenyl/protonated phenyl) .

- ¹³C NMR : δ 165–170 ppm (carboxylic acid C=O), δ 115–160 ppm (aromatic carbons) .

- HPLC-MS : Purity >95% with mobile phase (acetonitrile/0.1% formic acid) and C18 column .

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer:

- Enzyme inhibition : Test against COX-2 (IC₅₀ via ELISA) and tyrosine kinases (kinase-Glo assay) .

- Antimicrobial activity : Broth microdilution (MIC values against S. aureus and E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole ring substitution be addressed during synthesis?

Methodological Answer: Regioselectivity is influenced by electronic effects:

- Electron-withdrawing groups (e.g., -F on phenyl) direct substitution to the N1 position. Use DFT calculations (B3LYP/6-31G*) to predict reactive sites .

- Steric hindrance : Bulky substituents on the β-keto ester favor 1,3-dipolar cycloaddition at the less hindered position .

Q. How does crystallographic data inform drug design for this compound?

Methodological Answer: Single-crystal X-ray data (e.g., space group P2/c, Z = 8) reveal:

Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values) be resolved?

Methodological Answer:

- Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and control compounds (e.g., celecoxib for COX-2).

- Statistical validation : Apply ANOVA to compare IC₅₀ values across replicates (p < 0.05 significance) .

- Solubility correction : Pre-dissolve in DMSO (<0.1% final concentration) to avoid false negatives .

Q. What computational methods predict binding affinities of this compound to therapeutic targets?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Simulate binding to COX-2 (PDB ID: 3LN1). Key interactions: Fluorophenyl group with Val349 (ΔG = -9.2 kcal/mol) .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns (RMSD < 2.0 Å acceptable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.